molecular formula C11H14ClNO B13649606 1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride

1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride

Katalognummer: B13649606
Molekulargewicht: 211.69 g/mol
InChI-Schlüssel: MXAVQHYFTWMBBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one hydrochloride is a chemical compound with the molecular formula C11H13NO. It is known for its unique structure, which includes a benzoannulene ring system. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one hydrochloride typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the benzoannulene ring system.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol : A related compound with a hydroxyl group instead of an amino group.
  • 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : A brominated derivative with distinct chemical properties.

Uniqueness

1-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one hydrochloride is unique due to its specific amino substitution, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines.

Eigenschaften

Molekularformel

C11H14ClNO

Molekulargewicht

211.69 g/mol

IUPAC-Name

1-amino-6,7,8,9-tetrahydrobenzo[7]annulen-5-one;hydrochloride

InChI

InChI=1S/C11H13NO.ClH/c12-10-6-3-5-9-8(10)4-1-2-7-11(9)13;/h3,5-6H,1-2,4,7,12H2;1H

InChI-Schlüssel

MXAVQHYFTWMBBD-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)C2=C(C1)C(=CC=C2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.